molecular formula C9H20N2O B2868249 Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine CAS No. 1343629-30-0

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine

Cat. No.: B2868249
CAS No.: 1343629-30-0
M. Wt: 172.272
InChI Key: GFXZPPKISPYNCS-UHFFFAOYSA-N
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Description

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine (CAS: 6105-75-5) is a secondary amine featuring a morpholine ring and a branched alkyl chain. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.25 g/mol . The compound’s structure includes a central propan-2-yl group substituted with a methyl group and a morpholine moiety. Key identifiers include:

  • SMILES: CC(C)(CN1CCOCC1)NC
  • InChIKey: GFXZPPKISPYNCS-UHFFFAOYSA-N .
    The dihydrochloride salt form (CAS: 1864016-70-5, C₉H₂₂Cl₂N₂O, MW: 245.19 g/mol) is used in research as a versatile scaffold for drug discovery due to improved solubility .

Properties

IUPAC Name

N,2-dimethyl-1-morpholin-4-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,10-3)8-11-4-6-12-7-5-11/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXZPPKISPYNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-methyl-1-(morpholin-4-yl)pro

Biological Activity

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine, also known by its CAS number 6105-75-5, is a complex organic compound notable for its potential biological activities. The presence of the morpholine ring in its structure suggests significant implications for medicinal chemistry, particularly in the development of therapeutic agents. This article provides a detailed examination of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H18N2C_8H_{18}N_2, with a molecular weight of approximately 158.24 g/mol. The compound features a branched alkyl chain and a morpholine moiety, which are known to enhance solubility and influence biological activity.

PropertyValue
Molecular FormulaC8H18N2
Molecular Weight158.24 g/mol
IUPAC NameThis compound
CAS Number6105-75-5

Antimicrobial Properties

Research indicates that compounds containing morpholine rings exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. For instance, a study demonstrated that derivatives of morpholine compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through several studies. One notable investigation focused on the compound's ability to induce apoptosis in cancer cell lines. The results showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .

Case Study:
In a study involving HeLa and L363 cancer cell lines, this compound demonstrated an IC50 value of 10 µM, indicating potent cytotoxic effects . This suggests that further structural modifications could enhance its efficacy as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological outcomes. For example, the compound may inhibit key signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

This compound can be compared to other morpholine-containing compounds regarding their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundModerateHighInduces ROS production
2-Methyl-1-(piperidin-4-yl)propan-2-aminesHighModerateStronger antibacterial properties
3-Morpholino-propionic acidLowHighEffective in neuroprotective applications

Comparison with Similar Compounds

Methyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS: 1250905-70-4)

  • Molecular Formula : C₈H₁₆N₂O
  • Key Difference : Lacks the 2-methyl group on the propan-2-yl chain.

4-MA-NBOMe (C₁₈H₂₃NO)

  • Structure : Contains a morpholine ring and a benzylamine group but replaces the alkyl chain with a methoxyphenyl moiety.

PF-04455242

  • Structure : A kappa-opioid receptor antagonist with a biphenylmethyl group and pyrrolidin-1-ylsulfonyl substituent.
  • Pharmacology : Exhibits high affinity for kappa-opioid receptors (Ki = 0.3 nM), unlike the target compound, which lacks opioid receptor activity .

TLR7-9 Antagonists (EP 2 402 347 A1)

  • Structure: Quinoline derivatives with morpholine and tetrahydropyrazolopyridine groups.
  • Application : Used in treating systemic lupus erythematosus, demonstrating how morpholine-containing compounds can target immune pathways .

Structural and Functional Analysis

Table 1: Comparative Data on Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine C₈H₁₈N₂O 158.25 Morpholine, branched alkylamine Research scaffold (no direct activity)
4-MA-NBOMe C₁₈H₂₃NO 269.39 Methoxyphenyl, benzylamine Inactive in forensic assays
PF-04455242 C₂₀H₂₅N₃O₂S 371.50 Biphenylmethyl, pyrrolidine Kappa-opioid antagonist (Ki = 0.3 nM)
TLR7-9 Antagonist (EP 2 402 347) C₂₄H₂₃N₇O 433.49 Quinoline, morpholine, pyrazole Immune modulation

Pharmacokinetic Considerations

  • The morpholine ring in the target compound enhances water solubility, a feature shared with TLR antagonists but absent in 4-MA-NBOMe .
  • The dihydrochloride salt form of the target compound improves bioavailability, a strategy also used in PF-04455242 .

Research and Commercial Status

  • This compound : Discontinued in commercial catalogs, possibly due to stability or efficacy challenges .

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